molecular formula C8H12N4OS B2912669 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine CAS No. 306980-33-6

5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Cat. No.: B2912669
CAS No.: 306980-33-6
M. Wt: 212.27
InChI Key: VOKPATFUCCGRKH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a 1,2,4-triazine derivative with three distinct substituents:

  • Position 3: A methylsulfanyl (-SMe) group, which is electron-rich and often participates in nucleophilic substitution reactions.
  • Position 6: A methyl (-CH3) group, enhancing lipophilicity.
  • Alkylation of triazine thiols (e.g., using methyl iodide to introduce -SMe groups) .
  • Condensation reactions for vinyl substituents (e.g., coupling aldehydes with amino groups) .

Properties

IUPAC Name

(E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKPATFUCCGRKH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, with the CAS number 306980-33-6, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Molecular Formula : C8_8H12_{12}N4_4OS
Molecular Weight : 212.27 g/mol
Density : 1.23 g/cm³ (predicted)
Boiling Point : 376.0 ± 52.0 °C (predicted)
pKa : 1.81 ± 0.63 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.

Antimicrobial Activity

Recent studies have indicated that compounds related to triazines, including 5-(2-(methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, exhibit notable antimicrobial properties. For instance:

  • In vitro Studies : A series of derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The effectiveness of these compounds was evaluated through standard disc diffusion methods and minimum inhibitory concentration (MIC) assays .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMIC (µg/mL)Activity Level
Compound AE. coli32Moderate
Compound BS. aureus16Good
Triazine DerivativeP. aeruginosa64Moderate

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of triazine derivatives:

  • Cell Line Studies : Research has shown that certain triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of synthesized triazine derivatives revealed that modifications in the side chains significantly influenced their antibacterial activity. The most effective derivative exhibited an MIC comparable to standard antibiotics used in clinical settings .
  • Case Study on Anticancer Activity :
    In a comparative analysis of various triazine compounds, one derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks .

The exact mechanism by which 5-(2-(methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : It may induce oxidative stress leading to apoptosis in cancer cells or inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Methylsulfanyl Groups
Compound Name Substituents Key Properties/Reactivity Biological Activity References
Target Compound 3-MeS, 5-(methoxyamino vinyl), 6-Me Likely reactive at -SMe; potential H-bonding Unknown (inferred from analogs)
3-(Methylsulfanyl)-1,2,4-triazine 3-MeS, unsubstituted Susceptible to nucleophilic substitution Intermediate in drug synthesis
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 3-(Trifluoromethylphenyl sulfanyl), 6-ester High lipophilicity (CF3 group) Not reported

Key Observations :

  • The methylsulfanyl group (-SMe) in the target compound and others (e.g., ) is a versatile leaving group, enabling further functionalization.
  • Electron-withdrawing groups (e.g., CF3 in ) increase stability but reduce reactivity compared to -SMe.
Vinyl-Substituted Triazines
Compound Name Vinyl Substituent Biological Activity Key Findings References
Target Compound Methoxyamino vinyl (-NH-OCH2-CH=CH-) Unknown Potential H-bonding capacity
6-(2-(2-Thienyl)vinyl)-1,2,4-triazin-5(4H)-one () Thienylvinyl Anticancer (IC50: 2–10 μM) Cytotoxic via thiophene conjugation
Furalazin (NFT) 5-Nitro-2-furyl vinyl Toxic (LD50: 200 mg/kg, mouse) Historical antifungal use; reproductive toxicity

Key Observations :

  • The methoxyamino vinyl group in the target compound may confer solubility via H-bonding, contrasting with the hydrophobic thienylvinyl () or toxic nitrovinyl () groups.
  • Electronic effects: Electron-deficient vinyl groups (e.g., nitro in ) increase electrophilicity and reactivity, while electron-rich groups (e.g., methoxyamino) may enhance target specificity.
Amino-Functionalized Triazines
Compound Name Amino Group Key Properties Pharmacological Role References
Target Compound Methoxyamino (-NH-OCH3) Moderate basicity Potential CNS activity (speculative)
3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine () Hydrazinyl (-NH-NH2) Chelation capability Metal-binding applications
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine () Dimethylamino (-NMe2) High solubility in polar solvents Intermediate in agrochemicals

Key Observations :

  • Methoxyamino groups (-NH-OCH3) balance lipophilicity and solubility, unlike highly polar dimethylamino () or reactive hydrazinyl () groups.
  • Amino groups in triazines often enhance bioavailability but may introduce toxicity risks (e.g., hydrazines in ).
Pharmacologically Active Triazines
Compound Name Activity Mechanism/Findings Reference
6g (Oxadiazole-triazine clubbed derivative, ) Anticonvulsant Elevates GABA levels; PI > standard drugs
Compound 12 (Thienylvinyl triazinone, ) Anticancer Targets tubulin polymerization
Furalazin () Toxicant Inhibits mitochondrial enzymes

Key Observations :

  • Toxicity risks (e.g., ) highlight the need for careful evaluation of substituent effects.

Q & A

Q. What are the optimal synthetic routes for 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Solvent-free synthesis : Adapt protocols for triazine derivatives, such as coupling 5-cyano-1,2,4-triazines with amines under thermal conditions (120–150°C) to retain the methylsulfanyl group .
  • One-pot methods : Use guanidine or N-acetylguanidine with nitriles in polar aprotic solvents (e.g., DMF) at 80–100°C for regioselective substitution .
  • Critical factors : Temperature control (prevents decomposition of the methoxyamino group) and inert atmospheres (avoids oxidation of sulfur-containing moieties).
  • Yield optimization : Monitor via HPLC or TLC; typical yields range from 45–65% for analogous triazines .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this triazine derivative?

Methodological Answer:

  • NMR : Use 1H^1H-NMR to confirm vinyl protons (δ 5.8–6.5 ppm) and methoxyamino groups (δ 3.2–3.5 ppm). 13C^{13}C-NMR identifies triazine carbons (δ 160–170 ppm) and methylsulfanyl (δ 15–20 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 271.2) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the vinyl group and confirm planarity of the triazine ring (if crystals are obtainable) .

Q. How can researchers assess the biological activity of this compound, particularly antimicrobial or cytotoxic effects?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with triazole derivatives showing MIC values of 8–32 µg/mL .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Triazine analogs often exhibit IC50_{50} values of 10–50 µM .
  • Structure-activity relationship (SAR) : Modify the methoxyamino or methylsulfanyl groups to evaluate their roles in bioactivity .

Advanced Research Questions

Q. How should experimental designs account for stability and degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Triazine derivatives degrade via hydrolysis of sulfanyl groups at pH < 3 or > 10 .
  • Degradation products : Identify using LC-MS; common byproducts include sulfonic acids or demethylated triazines .
  • Experimental design : Employ a split-plot factorial design to test pH (2–12), temperature (25–60°C), and buffer systems (phosphate, acetate) .

Q. How can researchers resolve contradictions in reported biological activity data for similar triazine derivatives?

Methodological Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., inoculum size, incubation time). For example, discrepancies in MIC values may arise from variations in bacterial growth phases .
  • Impurity analysis : Use preparative HPLC to isolate pure compounds; trace impurities (e.g., unreacted amines) can skew bioactivity results .
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

Q. What strategies enhance the reactivity of the methylsulfanyl group for functionalization or derivatization?

Methodological Answer:

  • Nucleophilic substitution : Replace methylsulfanyl with amines or alkoxides using Cu(I) catalysts in DMSO at 60°C .
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the sulfanyl position .
  • Oxidative modification : Convert methylsulfanyl to sulfoxide/sulfone groups using mCPBA or H2_2O2_2 for altered electronic properties .

Q. What computational methods predict the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50_{50} for D. magna) .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450) to predict metabolic pathways .
  • Environmental persistence : Assess photodegradation half-lives using UV-Vis spectroscopy under simulated sunlight .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in solution?

Methodological Answer:

  • NOESY : Detect spatial proximity between methoxyamino protons and triazine ring protons to confirm intramolecular hydrogen bonding .
  • HSQC : Correlate 1H^1H-13C^{13}C couplings to assign quaternary carbons and verify substituent orientations .
  • Variable-temperature NMR : Monitor chemical shift changes to study ring flipping or vinyl group rotation dynamics .

Q. What methodologies optimize the compound’s solubility for in vivo studies without compromising stability?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water mixtures (20–40% v/v) to enhance solubility while maintaining pH 7.4 .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve bioavailability and reduce hydrolysis .
  • Salt formation : Synthesize hydrochloride salts via HCl gas treatment in anhydrous ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.